molecular formula C6H14Cl2N2O B13570241 4-Amino-6-methylpiperidin-2-onedihydrochloride

4-Amino-6-methylpiperidin-2-onedihydrochloride

Cat. No.: B13570241
M. Wt: 201.09 g/mol
InChI Key: UTGDHSQKVBPNON-UHFFFAOYSA-N
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Description

4-Amino-6-methylpiperidin-2-onedihydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpiperidin-2-onedihydrochloride typically involves the reductive amination of the corresponding ketone. The reaction conditions often include the use of ammonia and hydrogen in the presence of a suitable catalyst. The process can be summarized as follows: [ \text{OC(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + NH}_3\text{ + H}_2 \rightarrow \text{H}_2\text{NCH(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylpiperidin-2-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, oxo derivatives, and fully reduced piperidine derivatives.

Scientific Research Applications

4-Amino-6-methylpiperidin-2-onedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpiperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,2,6,6-tetramethylpiperidine
  • 2,2,6,6-Tetramethylpiperidine
  • Pempidine

Comparison

4-Amino-6-methylpiperidin-2-onedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Amino-2,2,6,6-tetramethylpiperidine, it has a different methylation pattern, leading to variations in reactivity and biological activity. The presence of the 6-methyl group in this compound distinguishes it from other piperidine derivatives, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

4-amino-6-methylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-4-2-5(7)3-6(9)8-4;;/h4-5H,2-3,7H2,1H3,(H,8,9);2*1H

InChI Key

UTGDHSQKVBPNON-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=O)N1)N.Cl.Cl

Origin of Product

United States

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